Pyrinoline

Description

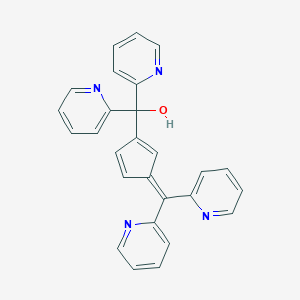

Structure

3D Structure

Properties

IUPAC Name |

[3-(dipyridin-2-ylmethylidene)cyclopenta-1,4-dien-1-yl]-dipyridin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20N4O/c32-27(24-11-3-7-17-30-24,25-12-4-8-18-31-25)21-14-13-20(19-21)26(22-9-1-5-15-28-22)23-10-2-6-16-29-23/h1-19,32H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZXKYCNHGRFHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=C2C=CC(=C2)C(C3=CC=CC=N3)(C4=CC=CC=N4)O)C5=CC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169742 | |

| Record name | Pyrinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1740-22-3 | |

| Record name | α-[3-(Di-2-pyridinylmethylene)-2,4-cyclopentadien-1-yl]-α-2-pyridinyl-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1740-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrinoline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001740223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14PEC3LEVH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Pyrinoline and Analogues

Established Synthesis Pathways for Pyrinoline Derivatives

Established synthetic routes for pyridinone derivatives, which form the core of this compound, often involve condensation reactions and cyclization strategies nih.gov. One common approach for synthesizing 2-pyridones is the reaction of alkynes with nitriles in the presence of a transition metal catalyst iipseries.org. The Povarov reaction, a transition metal-catalyzed condensation of an alkyne, an imine, and a nitrile in the presence of a Lewis acid catalyst, is a well-known method for 2-pyridone synthesis iipseries.org.

Another reported method involves the reaction of dimethyl malonate derivatives with alkynyl imine derivatives in the presence of sodium hydride, proceeding via nucleophilic addition of the malonate anion to the alkynyl imines iipseries.org. Halogenated pyridin-2(1H)-ones can also be synthesized directly from acyclic substrates using the Vilsmeier-Haack reaction iipseries.org. This method has been used to create highly functionalized pyridine-2-(1H)-ones from 1-acetyl-1-carbamoyl cyclopropanes iipseries.org.

Advanced Methodologies for Pyridine (B92270) and Pyridinone Scaffold Assembly

Advanced methodologies for assembling pyridine and pyridinone scaffolds include transition metal-catalyzed reactions, such as C-H activation and cross-coupling activities iipseries.org. These methods allow for the incorporation of diverse functional groups and stereochemistry, and can enable late-stage diversification of existing compounds iipseries.org.

Novel strategies for 2-pyridone synthesis continue to be developed for improved efficiency iipseries.org. Annulation of pyridine derivatives with electrophiles has emerged as a valuable strategy to access a diverse array of 2-pyridone derivatives iipseries.org. Copper-catalyzed strategies for the synthesis of pyridines through the [3+3] annulation of ketones with oxime acetates have also been reported researchgate.net.

The chromenopyridine scaffold, which incorporates a pyridine unit, can be prepared using methods like the Povarov reaction involving amino-2-pyridones and O-alkylated salicylaldehydes mdpi.com. Other methods for constructing pyridine rings involve the reaction of salicylaldehydes, malononitrile, and thiols under basic conditions mdpi.com.

Optimization of Synthetic Protocols for this compound Purity and Yield

Optimization of synthetic protocols is crucial for obtaining this compound with high purity and yield google.comgyrosproteintechnologies.com. This involves careful selection of reaction conditions, reagents, and purification techniques gyrosproteintechnologies.com. Achieving high purity is particularly important for compounds intended for clinical application google.comgoogle.com.

Organic Synthesis Techniques for this compound

Organic synthesis techniques in non-aqueous media often offer advantages in terms of purification compared to aqueous methods google.comgoogle.com. The use of organic solvents and protecting groups can facilitate the isolation of desired compounds with minimal impurities google.comgoogle.com. Protecting groups allow for the selective protection of functional groups during synthesis, simplifying the purification of intermediates google.comgoogle.com. Various purification methods using organic solvents enable the separation and isolation of target compounds with high purity google.comgoogle.com. For instance, organic synthesis methods have been shown to yield compounds with purities ranging from about 70% to 99.9%, and even higher than 90% to 99.9% in certain embodiments, compared to potentially lower purities (e.g., 50% to 70%) from aqueous preparations google.com.

Aqueous Purification Methodologies in this compound Synthesis

While organic synthesis and purification are often preferred for higher purity, aqueous purification methodologies can also be employed in the synthesis of compounds, including those related to this compound google.comgoogle.com. These methods are typically used when compounds are prepared in aqueous conditions google.comgoogle.com. Techniques such as size exclusion chromatography or dialysis with membranes of specific molecular weight cut-offs can be used for purification in aqueous media google.comgoogle.comwarf.org. However, aqueous purification methods may sometimes co-isolate undesired species that pass through the membrane along with the target compound google.comgoogle.com.

Advanced Spectroscopic and Analytical Characterization of Pyrinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Pyrinoline Structural Analysis

NMR spectroscopy is a powerful tool for determining the structure of organic molecules like this compound by analyzing the magnetic properties of atomic nuclei, commonly hydrogen (¹H) and carbon (¹³C). While detailed, assignable NMR spectra specifically for isolated this compound are not extensively provided in the search results, the application of NMR, particularly ¹H-NMR, for the detection and structural characterization of collagen cross-linking molecules, including pyridinoline (B42742), has been reported. researchgate.netresearchgate.net This indicates the utility of NMR in confirming the presence and understanding the structural environment of this compound within biological samples.

Proton Nuclear Magnetic Resonance (¹H-NMR) in this compound Studies

¹H-NMR spectroscopy has been applied in studies involving collagen cross-linking, where pyridinoline is a key component. Research has demonstrated that ¹H-NMR can be used for the detection and structural characterization of collagen cross-linking in different tissue fractions. researchgate.netresearchgate.net Notably, ¹H-NMR has been found to be a sensitive assay for detecting pyridinoline in squid tissues, suggesting its potential for analyzing various tissue types and collagen fractions. researchgate.netresearchgate.net While specific peak assignments for this compound were not detailed in the provided snippets, the technique's application underscores its importance in identifying and studying this molecule within its biological context.

Vibrational Spectroscopy for this compound Molecular Fingerprinting

Vibrational spectroscopy techniques, such as Raman and Infrared (IR) spectroscopy, provide information about the molecular vibrations of a compound, yielding a unique "fingerprint" that can be used for identification and structural analysis. These methods are valuable for studying the molecular structure and interactions of this compound, particularly in relation to collagen.

Raman Spectrometry in this compound Characterization

Raman spectrometry has been employed in the characterization of collagen cross-linking, including the analysis of pyridinoline. Studies have shown that Raman microspectroscopy is feasible for monitoring pyridinoline trivalent collagen cross-links in mineralized tissues. nih.gov A specific Raman band around 1660 wavenumbers has been identified as being exclusively associated with these cross-links, allowing for the determination of relative pyridinoline content in undecalcified bone tissues with high spatial resolution. nih.gov This highlights the ability of Raman spectroscopy to provide localized information about this compound within complex biological matrices. Raman spectrometry has also been reported as a sensitive method for detecting pyridinoline in squid tissues. researchgate.netresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy of this compound and Collagen Cross-Links

Fourier Transform Infrared (FTIR) spectroscopy is another vibrational technique used to investigate the molecular structure of this compound and its involvement in collagen cross-linking. FTIR spectroscopy has been utilized to analyze the three-dimensional structures of collagen and other proteins. ors.org Vibrational bands characteristic of peptide groups and side chains offer insights into protein structures. ors.org The Amide I band, corresponding to the peptide bond C=O stretch around 1650 cm⁻¹, is particularly sensitive to secondary structures in proteins like collagen, which is cross-linked by molecules such as this compound. ors.org FTIR spectroscopy has revealed structural changes in collagen fractions, which are influenced by the degree of cross-linking. researchgate.netresearchgate.net The analysis of collagen from different sources using FTIR has provided spectroscopic parameters describing cross-links like pyridinoline. ors.org FTIR has also been used in the characterization of materials containing this compound in other contexts. googleapis.comjustia.comgoogleapis.com

Mass Spectrometry Techniques in this compound Research

Mass spectrometry (MS) techniques are essential for determining the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. MS is widely used for the detection, identification, and quantification of this compound in various samples. Liquid Chromatography-Mass Spectrometry (LC-MS) is a common hyphenated technique used for the analysis of pyridinoline and deoxypyridinoline (B1589748), particularly in biological samples like urine, where they serve as biomarkers for collagen degradation. nih.govfarmasimahaganesha.ac.id

Electrospray Ionization Mass Spectrometry (ESI-MS) of this compound

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly coupled with liquid chromatography (LC) for the analysis of polar and thermolabile compounds. While specific ESI-MS spectra or detailed fragmentation patterns for this compound were not explicitly provided in the search results, ESI is a standard ionization method used in LC-MS analysis of compounds like pyridinoline. nih.govfarmasimahaganesha.ac.idmiljodirektoratet.no ESI-MS has been mentioned in the context of confirming the identity of reference materials, including this compound. cloudfront.net The application of LC with detection by Q Exactive hybrid quadrupole-orbitrap high resolution accurate mass spectrometry has been described for the rapid and sensitive analysis of pyridinoline and deoxypyridinoline in biological samples. nih.gov This indicates that ESI, often the ionization method of choice for such LC-MS setups, is applicable to this compound analysis.

Summary of Spectroscopic and Analytical Findings

The application of NMR, vibrational spectroscopy (Raman and FTIR), and mass spectrometry techniques provides complementary information for the comprehensive characterization of this compound.

| Technique | Key Application in this compound Studies | Relevant Findings | Source Indices |

| ¹H-NMR | Detection and structural characterization in collagen cross-linking. | Sensitive assay for detection in tissues; potential for analyzing various tissue types and collagen fractions. | researchgate.netresearchgate.net |

| Raman Spectrometry | Monitoring trivalent collagen cross-links in mineralized tissues. | Identification of a specific band (~1660 cm⁻¹) associated with cross-links; spatial resolution analysis. | researchgate.netresearchgate.netnih.gov |

| FTIR Spectroscopy | Analysis of collagen structure and cross-links; molecular fingerprinting. | Reveals structural changes in collagen; provides spectroscopic parameters for cross-links; Amide I band analysis. | researchgate.netresearchgate.netors.orggoogleapis.comjustia.comgoogleapis.com |

| Mass Spectrometry | Detection, identification, and quantification in various samples. | Used in LC-MS for analysis in biological samples (e.g., urine); high-resolution MS for sensitive detection. | nih.govfarmasimahaganesha.ac.idmiljodirektoratet.nonih.govcore.ac.uk |

| ESI-MS | Ionization method for MS analysis; identity confirmation. | Applicable for analysis in LC-MS setups; used for identity confirmation of reference materials. | cloudfront.netnih.gov |

Chromatographic Methods for this compound Detection and Quantification

Chromatographic techniques are widely utilized for the separation, detection, and quantification of this compound and other collagen cross-links in complex biological matrices. These methods offer the necessary resolution to isolate this compound from interfering substances present in samples such as urine and tissue hydrolysates. nih.govuni-freiburg.de Sample preparation often involves hydrolysis to release the cross-links from the collagen matrix, followed by extraction steps, such as solid-phase extraction, to purify the analytes before chromatographic analysis. nih.govuni-freiburg.deepa.gov

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

High-Performance Liquid Chromatography (HPLC) stands as a reference method for the quantitative determination of this compound (PYD) and deoxypyridinoline (DPD) in biological samples. nih.govuni-freiburg.deepa.govmetabolomicsworkbench.org This technique is favored for its sensitivity, specificity, and ability to handle diverse sample types, including urine and various connective tissues. nih.govlabsolu.calabsolu.ca

HPLC methods for this compound typically employ reversed-phase columns, with C18 stationary phases being commonly used. epa.govmetabolomicsworkbench.orglabsolu.ca Both isocratic and gradient elution modes have been successfully applied. nih.govmetabolomicsworkbench.orglabsolu.calabsolu.ca Quantification of this compound is frequently achieved using fluorescence detection, leveraging the intrinsic fluorescence of the this compound molecule. nih.govlabsolu.ca Common excitation and emission wavelengths for fluorescence detection are 295 nm and 395 nm, respectively. labsolu.ca

Quantification is generally performed using external calibration curves generated from known concentrations of pure this compound standards. nih.gov The concentration of this compound in samples is then determined by integrating the peak areas in the chromatograms and comparing them to the calibration curve. nih.gov

Detailed research findings highlight the performance characteristics of various HPLC methods for this compound analysis. These include studies reporting on retention times, detection limits, quantification limits, and method variability.

| Analyte | Column Type | Elution Mode | Detection Method | Retention Time | Detection Limit | Quantification Limit | Reference |

| This compound (PYD) | Reversed-phase C18 | Isocratic | Fluorescence (Ex 295nm, Em 395nm) | - | - | - | labsolu.ca |

| This compound (PYD) | Reversed-phase | Isocratic | Fluorescence | ~7.7 min | 75 nM (Linearity) | - | epa.gov |

| Deoxypyridinoline (DPD) | Reversed-phase | Isocratic | Fluorescence | ~9.1 min | 20 nM (Linearity) | - | epa.gov |

| This compound (Pyd) | C18 reversed phase | Isocratic | - | 23.6 min | - | - | metabolomicsworkbench.org |

| Deoxypyridinoline (Dpd) | C18 reversed phase | Isocratic | - | 28.7 min | - | - | metabolomicsworkbench.org |

| This compound | Cogent Diamond Hydride | Isocratic | UHPLC-MS | <5 min | 0.082 ± 0.023 µM | 0.245 ± 0.070 µM | labsolu.ca |

| Deoxypyridinoline | Cogent Diamond Hydride | Isocratic | UHPLC-MS | <5 min | 0.118 ± 0.052 µM | 0.354 ± 0.157 µM | labsolu.ca |

Studies have demonstrated good intra- and inter-assay variability for HPLC methods, indicating their reliability for quantitative analysis. For instance, one method reported mean intra-assay variabilities of 3.8% for total PYD and 9.5% for free PYD, with mean inter-assay variabilities of 8.2% for total PYD and 7.0% for free PYD. epa.gov Recoveries for this compound in such methods are typically high, often exceeding 90%. epa.gov

HPLC methods have also shown good correlation with other analytical techniques, including immunoassays. epa.gov The development of rapid Ultra-High Performance Liquid Chromatography (UHPLC) methods coupled with mass spectrometry has further reduced analysis times, with reported run times under 5 minutes. labsolu.ca

Fluorescence Spectroscopy for this compound-Derived Probes

This compound possesses intrinsic fluorescence properties owing to its hydroxylated pyridinium (B92312) ring structure. guidetopharmacology.org This inherent fluorescence has been leveraged for the detection and characterization of this compound in various biological contexts. wikipedia.orgguidetopharmacology.org Fluorescence spectroscopy techniques have been applied to study the properties of isolated this compound and to detect its presence in connective tissues. wikipedia.orgguidetopharmacology.org

The fluorescence spectrum of this compound typically shows excitation around 340 nm and emission around 400 nm, as observed in studies involving elastin (B1584352) in vascular tissue, where this compound is considered a major source of intrinsic fluorescence. fishersci.ie When coupled with HPLC, fluorescence detection often utilizes excitation at 295 nm and emission at 395 nm for optimal sensitivity. labsolu.ca

Research has indicated that this compound's fluorescence properties can be concentration-dependent, with altered fluorescence behavior, such as excimer formation, occurring at higher concentrations. wikipedia.org This characteristic can be relevant for spectroscopic analysis and the development of fluorescence-based assays.

While the concept of "this compound-Derived Probes" could encompass synthetic molecules based on the this compound structure designed for specific probing applications, the available research primarily focuses on utilizing the intrinsic fluorescence of this compound itself for its detection and characterization within biological samples and tissues. This intrinsic fluorescence serves as a natural reporter for the presence and distribution of this compound.

Computational Chemistry and Cheminformatics in Pyrinoline Research

Quantitative Structure-Activity Relationship (QSAR) Studies of Pyrinoline Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling methods used to find a correlation between the structural properties of compounds and their biological activities. These studies aim to derive mathematical models that can predict the activity of new or untested compounds based on their molecular structures. QSAR studies have been conducted on this compound analogues to explore the relationship between their chemical structures and observed biological effects.

2D and 3D QSAR Models for this compound Derivatives

Research has involved the development of both 2D and 3D QSAR models specifically for this compound derivatives. These models are utilized to predict the biological activity of these compounds. The 2D models typically use molecular descriptors calculated from the 2D structure of the molecule, while 3D models incorporate three-dimensional structural information and properties. The development of these models for this compound derivatives has facilitated the identification of key structural features that influence their activity.

Predictive Modeling in this compound Research through QSAR

QSAR models serve as predictive tools in this compound research. By establishing a relationship between structural descriptors and biological activity, these models can be used to predict the potential activity of novel this compound derivatives before they are synthesized and tested experimentally. This predictive capability helps in prioritizing compounds for synthesis and biological evaluation, thereby streamlining the research process.

Molecular Docking Simulations of this compound-Target Interactions

Molecular docking simulations are computational techniques used to predict the preferred orientation (binding mode) of a molecule (ligand) when it is bound to another molecule (receptor or target). These simulations provide insights into the potential interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that occur between the ligand and its biological target. Molecular docking simulations have been performed for this compound derivatives to enhance the understanding of their interactions with potential biological targets. These studies can help elucidate the likely binding sites and affinities, contributing to the understanding of the compound's mechanism of action.

Quantum Chemical Calculations for this compound Electronic and Energetic Parameters

Quantum chemical calculations are advanced computational methods based on quantum mechanics that are used to study the electronic structure and properties of molecules. These calculations can provide detailed information about a molecule's electronic distribution, energy levels, and reactivity. While the provided information describes the application of these methods generally, they are relevant for understanding the intrinsic properties of molecules like this compound.

Density Functional Theory (DFT) Applications in this compound Studies

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules based on their electron density. DFT calculations are employed to study the electronic structure and properties of molecules. These methods can also be used to calculate energetic and electronic parameters. Applying DFT to this compound would allow for the investigation of its molecular orbitals, charge distribution, and other electronic properties that are crucial for understanding its behavior and interactions.

Semi-Empirical Quantum Chemical Methods for this compound Systems

Semi-empirical quantum chemical methods are computationally less intensive than ab initio methods like DFT, using parameters derived from experimental data to simplify calculations. Semi-empirical methods, such as AM1 and PM3, are used to calculate the electronic properties of compounds. These methods are also employed to determine various molecular properties. For this compound systems, semi-empirical methods could be used for rapid calculations of electronic properties and other molecular descriptors, which can be useful in QSAR studies or for initial conformational analysis.

While computational studies on this compound and its derivatives generate various types of data, including QSAR model parameters, predicted activities, docking scores, binding poses, electronic properties, and energetic values, specific numerical data tables for this compound derived directly from the provided snippets are not available. However, these computational approaches are fundamental in generating such data to guide further research and development.

Analysis of this compound Molecular Orbitals and Reactivity Descriptors

Computational chemistry techniques, such as Density Functional Theory (DFT), are employed to explore the molecular properties of compounds, including their electronic parameters and molecular structures. The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and stability. samipubco.comchemrxiv.org The energy values of HOMO and LUMO are indicative of a compound's nucleophilic and electrophilic character, respectively. samipubco.com The energy gap between HOMO and LUMO is a significant descriptor of kinetic stability in unsaturated systems; a narrower gap suggests increased charge transfer interactions within the molecule. samipubco.com

Reactivity descriptors, derived from molecular orbital analysis, can provide insights into the potential chemical reactions a molecule might undergo. Molecular electrostatic potential (MEP) plots, for instance, can identify regions of high electron density, which are indicative of nucleophilic sites, and regions of positive potential, suggesting electrophilic reactivity. samipubco.comresearchgate.net While the Frontier Molecular Orbital (FMO) theory primarily considers HOMO and LUMO as the main drivers of chemical reactivity, more advanced theories are being developed to account for the participation of molecular orbitals beyond the frontier ones to better explain diverse reactivity possibilities. chemrxiv.org

Artificial Intelligence and Machine Learning in this compound Drug Discovery

Artificial Intelligence (AI) and Machine Learning (ML) are increasingly being integrated into pharmaceutical research, revolutionizing various stages of drug discovery and development. mdpi.comnih.gov These technologies enable the rapid and effective analysis of vast volumes of biological and chemical data. mdpi.com AI and ML algorithms can be used to predict the efficacy, toxicity, and potential adverse effects of new drug candidates, as well as to optimize various parameters in the drug development pipeline. mdpi.comresearchgate.net

The application of AI and ML in drug discovery involves leveraging algorithms to recognize patterns within datasets, process large compound libraries, and identify potential drug candidates. nih.govresearchgate.net This approach can significantly expedite the drug design phase compared to traditional methods. researchgate.net

AI/ML models are being utilized for molecular design and the prediction of molecular properties and biological activities. researchgate.netmanning.com These models can develop novel molecular representations and uncover complex, nonlinear relationships within chemical and biological data. researchgate.net While AI/ML has transformed the approach to Quantitative Structure-Activity Relationships (QSAR), the quality and relevance of the training data remain critical for the performance of predictive models. researchgate.net

Machine learning algorithms can optimize lead compounds by predicting crucial parameters. researchgate.net Various machine learning frameworks, including artificial neural networks (ANNs), are employed to analyze datasets and predict molecular properties and bioactivities by leveraging patterns in chemical, topological, and biological data. nih.govresearchgate.net For example, ANNs have been used in QSAR/QSPR modeling due to their ability to extract non-linear information from data matrices. scispace.com

This compound has been mentioned in the context of QSAR studies, which are based on relating the physicochemical properties of compounds to their biological activities. justia.comgoogleapis.com While QSAR methods have limitations, the integration of AI/ML can enhance their predictive capabilities. researchgate.netjustia.comgoogleapis.com

Cheminformatics, the application of computer and information systems to chemical problems, is an indispensable ally in drug discovery. neovarsity.orgresearchgate.net It involves the use of computational tools and data analysis techniques to manage, analyze, and manipulate chemical data. neovarsity.orgresearchgate.net Key areas of cheminformatics research include virtual screening methods, such as 2D and 3D similarity searching, and the application of cheminformatics techniques to various drug discovery problems. sheffield.ac.uk

In the context of this compound research, cheminformatics tools can be applied for tasks such as analyzing molecular data, managing chemical databases, and performing structure-based searching. neovarsity.org QSAR analysis, a core cheminformatics technique, is extensively applied to predict pharmacokinetic properties and biological activity based on structural data. researchgate.net

De novo design is a strategy in drug discovery that focuses on designing novel compounds with desired properties from scratch. sheffield.ac.uk This approach aims to generate molecular structures that satisfy specific drug design constraints. sheffield.ac.uk Deep learning has contributed significantly to the renaissance in the application of de novo molecule generation. researchgate.net

Mechanistic and Preclinical Pharmacological Investigations of Pyrinoline

Investigation of Cellular Pathways Modulated by Pyrinoline and Analogues

Research has explored the influence of this compound and its analogues on various cellular signaling pathways. These investigations provide insights into the molecular mechanisms underlying the observed biological activities of these compounds.

Enzymatic Target Identification and Inhibition Studies for this compound

This compound Inhibition of Aminoglycoside 6'-N-Acetyltransferase Type Ib (AAC(6')-Ib)

Aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib) is an enzyme frequently implicated in conferring resistance to aminoglycoside antibiotics in Gram-negative bacteria. mdpi.comnih.gov Research has explored the potential of compounds, including those with a pyrrolidine (B122466) pentamine scaffold, to inhibit AAC(6')-Ib activity. mdpi.comnih.govresearchgate.net While some studies focus on substituted pyrrolidine pentamine derivatives as inhibitors of AAC(6')-Ib, highlighting the importance of specific structural features for inhibitory activity, this compound itself has been mentioned in broader chemical contexts, including lists of compounds investigated for various biological activities. mdpi.comnih.govresearchgate.netdrugfuture.comresearchgate.netnasa.govgoogle.comcbsa-asfc.gc.ca

Studies on AAC(6')-Ib inhibitors with similar scaffolds have investigated structure-activity relationships (SAR). For example, a pyrrolidine pentamine scaffold with specific substitutions showed varying degrees of inhibition. mdpi.comnih.govresearchgate.net Key findings from SAR analysis of related inhibitors indicate that aromatic functionalities at certain positions are essential, and stereochemistry can be critical for full inhibitory activity. mdpi.comnih.govresearchgate.net Molecular docking studies have been used to understand the binding affinity of such inhibitors to the aminoglycoside binding site of AAC(6')-Ib. rsc.orgresearchgate.net

This compound Interaction with Lysyl Oxidase Activity

Lysyl oxidase (LOX) is an enzyme that plays a crucial role in the cross-linking of collagen and elastin (B1584352), contributing to the structural integrity of connective tissues. merckmillipore.commdpi.comatlasgeneticsoncology.org this compound is known as a fluorescent cross-linking compound found in collagen fibers and is widely related to their crosslinking. unipa.itresearchgate.netresearchgate.netresearchgate.net The formation of this compound cross-links is dependent on the enzymatic activity of lysyl oxidase. researchgate.netresearchgate.netnih.gov

Research has demonstrated a relationship between LOX activity and this compound content in various tissues, such as muscle. researchgate.netresearchgate.netresearchgate.net An increase in LOX activity has been shown to correlate with an increase in this compound content. researchgate.netresearchgate.net This enzymatic cross-linking contributes to the mechanical properties of tissues, such as muscle firmness. researchgate.netresearchgate.netresearchgate.net Studies have also explored the purification and characterization of LOX from different sources and the effect of LOX inhibitors on tissue properties. researchgate.netresearchgate.net

Data regarding the relationship between LOX activity and this compound content in jumbo squid muscle during ice storage illustrates this interaction:

| Storage Time (days) | LOX Activity (U/g protein) | This compound Content (mmol/mol collagen) | Muscle Firmness (N) |

| 5 | 4.1–7.1 x 10⁻³ | 0.85–1.32 | 21.08 |

| 20 | 4.1–7.1 x 10⁻³ | 0.85–1.32 | 37.95 |

Note: LOX activity range is provided as reported in the source; specific values for each time point within the range were not detailed. This compound content range is provided as reported in the source; specific values for each time point within the range were not detailed. researchgate.netresearchgate.netresearchgate.net

Modulation of Cellular Energetics and Metabolic Pathways by this compound

Investigations into the effects of various compounds on cellular energetics and metabolic pathways are crucial for understanding their biological impact. While direct studies specifically detailing this compound's comprehensive modulation of cellular energetics and metabolic pathways are limited in the provided search results, related research on other compounds and metabolic processes offers context. For example, studies on 4-pyridone-3-carboxamide-1β-d-ribonucleoside (4PYR), a different pyridone derivative, have shown its conversion into derivatives within cells, leading to a deterioration of cellular energetics, potentially through decreased glycolytic rate. nih.gov This suggests that compounds with pyridone structures can influence cellular metabolism.

Cellular energetics and metabolic pathways, such as glycolysis, mitochondrial function, and nucleotide metabolism, are fundamental to cell survival and function. nih.govcdc.gov Alterations in these pathways can have significant consequences for cellular processes. nih.gov Research in various contexts explores how different molecules can impact these pathways, for instance, by affecting enzyme activity or the balance of key metabolites like NAD+/NADH. nih.govnih.gov The elevated metabolic rate observed in certain conditions, like in burned patients, highlights the importance of cellular energy production and the role of cofactors like magnesium in processes like cyclic AMP generation. cdc.gov

While the provided information does not offer specific data tables on this compound's direct effects on cellular energetics or metabolic pathways, the broader research landscape indicates that such investigations are relevant for understanding the biological activity of compounds.

Inflammatory Signaling Pathways and Immunomodulation by this compound

Inflammatory signaling pathways and immunomodulation are critical aspects of the body's response to various stimuli. This compound has been listed in contexts related to immunomodulators and immunizing agents. drugfuture.comresearchgate.netnasa.govgoogle.comgoogleapis.com

This compound Regulation of NF-κB Pathway

The NF-κB pathway is a key signaling route involved in regulating inflammation and immune responses. nih.govfrontiersin.orgmdpi.complos.org Activation of NF-κB can occur via classical and alternative pathways, triggered by various stimuli including inflammatory cytokines. nih.govmdpi.com The NF-κB pathway plays a crucial role in the differentiation and activity of immune cells, such as osteoclasts, which are involved in bone resorption. nih.govfrontiersin.orgmdpi.complos.org

While the search results indicate that this compound is related to immunomodulation, direct detailed research on this compound's specific regulatory effects on the NF-κB pathway is not explicitly provided. However, studies on other compounds have demonstrated the potential to modulate NF-κB signaling. For example, acteoside has been shown to suppress RANKL-mediated osteoclastogenesis by inhibiting NF-κB activation, including the phosphorylation of the p65 subunit and IκBα. plos.org Inhibition of the NF-κB pathway is considered a potential therapeutic strategy for inflammatory conditions and bone diseases. nih.govfrontiersin.orgmdpi.complos.org

This compound Effects on Pro-inflammatory Cytokine Expression

Pro-inflammatory cytokines, such as TNF-α and IL-1β, are key mediators of inflammation and are often regulated by signaling pathways like NF-κB. nih.govmdpi.complos.org Modulation of pro-inflammatory cytokine expression is a common target for immunomodulatory compounds. plos.org

The provided search results list this compound in the context of immunomodulators. drugfuture.comresearchgate.netnasa.govgoogle.comgoogleapis.com However, specific details or data on this compound's direct effects on the expression of pro-inflammatory cytokines are not present in the search snippets. Studies on other compounds, such as acteoside, have shown the ability to inhibit the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, often in conjunction with NF-κB pathway modulation. plos.org

This compound Influence on Cellular Proliferation and Differentiation Processes

Cellular proliferation and differentiation are fundamental biological processes involved in development, tissue maintenance, and disease. This compound has been mentioned in contexts related to cellular differentiation and abnormal mammalian cell proliferation. googleapis.comresearch-solution.commpdkrc.edu.ingoogleapis.comgoogle.com

While this compound is listed in relation to these processes, detailed mechanisms or specific research findings on how this compound directly influences cellular proliferation and differentiation are not extensively described in the provided search results. Research on other compounds highlights the complexity of these processes and the various pathways that can influence them. For instance, retinoids are known to be important for cellular differentiation and skin growth, and some can control the proliferation of cancer cells. research-solution.commpdkrc.edu.in Studies on metabolic pathways, such as proline biosynthesis, have also shown links to cancer cell proliferation. nih.govnih.gov Additionally, microRNAs are recognized as modulators of cellular differentiation and proliferation. google.com

The provided information indicates a potential link between this compound and the modulation of cellular proliferation and differentiation, but further detailed studies are needed to elucidate the specific mechanisms and effects.

Membrane Receptor Interactions and Ligand Binding Dynamics of this compound

Membrane receptors are integral membrane proteins that facilitate communication between the cell and its extracellular environment by binding to extracellular molecules (ligands) wikipedia.orgkhanacademy.org. Ligand binding can induce conformational changes in the receptor, triggering intracellular signaling cascades wikipedia.org. The dynamics of ligand-receptor interactions on membranes are complex and crucial for signal transduction nih.govd-nb.info. Techniques like NMR spectroscopy can be used to characterize these interactions in living cells d-nb.info.

The provided search results discuss membrane receptors, ligand binding, and signal transduction in a general context wikipedia.orgkhanacademy.orgnih.govd-nb.infofrontiersin.org. They describe different types of membrane receptors, their mechanisms of action, and methods for studying ligand-receptor interactions wikipedia.orgnih.govd-nb.info. However, none of the snippets contain specific information about this compound's interactions with membrane receptors or its ligand binding dynamics.

Preclinical Pharmacodynamics (PD) Investigations of this compound

Pharmacodynamics (PD) studies investigate the effects of a drug on the body and the mechanisms of its action. Preclinical PD studies are essential for understanding a compound's biological activity before clinical trials frontiersin.org. These studies often involve assessing biomarkers that reflect the compound's activity frontiersin.orgclinexprheumatol.org.

The provided search results discuss preclinical pharmacodynamics in the context of other compounds, such as denosumab and its biosimilars, which affect bone metabolism frontiersin.orgfrontiersin.orgnih.gov. These studies evaluate biomarkers of bone resorption like β-CTx and TRAP5b to assess the pharmacodynamic effects of the compounds frontiersin.org. They also highlight the importance of characterizing PK/PD profiles in preclinical and clinical development frontiersin.orgfrontiersin.orgnih.gov. However, no specific preclinical PD investigations of this compound, including dose-response analysis or the identification of pharmacodynamic biomarkers for this compound activity, were found in the provided snippets.

Identification of Pharmacodynamic Biomarkers for this compound Activity

Pharmacodynamic biomarkers are indicators that can be measured to assess the biological activity or response to a compound clinexprheumatol.org. In the context of bone metabolism, biomarkers of bone formation (e.g., ALP, osteocalcin) and bone resorption (e.g., CTX-I, NTX-I, pyridinium (B92312) crosslinks) are commonly used in preclinical and clinical studies nih.govnih.govfrontiersin.orgclinexprheumatol.orgfrontiersin.orgnih.gov. Identifying relevant PD biomarkers is crucial for monitoring a compound's effects and establishing PK/PD relationships frontiersin.orgclinexprheumatol.org.

The provided search results mention various biomarkers used in bone research, including markers of bone resorption like pyridinoline (B42742) and deoxypyridinoline (B1589748), which are collagen degradation products nih.govnih.gov. They also discuss the use of biomarkers like β-CTx and TRAP5b in preclinical PD studies of bone-targeting agents frontiersin.orgfrontiersin.orgnih.gov. However, there is no information in the provided snippets specifically identifying pharmacodynamic biomarkers for this compound activity.

PK-PD Modeling in this compound Drug Development

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a quantitative approach used in drug development to describe the relationship between drug exposure (pharmacokinetics) and the resulting pharmacological effect (pharmacodynamics) over time. mathworks.comquantics.co.uk This integrated approach is crucial for understanding how a drug moves through the body (absorption, distribution, metabolism, excretion - ADME) and what the drug does to the body, including its biochemical and physiological effects. quantics.co.ukallucent.com PK/PD modeling helps in optimizing dosing regimens, predicting drug behavior in different populations, and informing decisions throughout the drug development lifecycle, from preclinical studies to clinical trials. allucent.comfrontiersin.orgpremier-research.comnih.gov

In preclinical development, PK/PD modeling utilizes data from in vitro and in vivo studies to build models that can predict the therapeutic behavior of compounds. evotec.com These models can incorporate complex scenarios, such as the pharmacokinetics of prodrugs, active drugs, and metabolites, as well as the outcomes in various tissues. evotec.com The goal is to use preclinical PK, ADME, and efficacy data to understand preclinical PD and predict human PD. evotec.com

While specific data tables or detailed research findings on PK-PD modeling specifically for this compound were not extensively found in the search results, the general principles of applying PK-PD modeling in the development of drugs with cardiovascular activity, such as the reported use of this compound as a cardiac depressant, would involve:

Characterizing this compound's Absorption, Distribution, Metabolism, and Excretion (ADME): This would involve studies to understand how this compound is taken into the body, where it goes, how it is broken down, and how it is eliminated. quantics.co.ukallucent.com

Identifying and Quantifying Pharmacodynamic Markers: For a cardiac depressant, PD markers would relate to its effects on the heart and electrical activity. These could include measures of heart rate, rhythm, or other relevant physiological parameters.

Developing Mathematical Models: Based on the collected PK and PD data from preclinical species, mathematical models would be constructed to describe the relationship between this compound concentrations over time and the observed pharmacodynamic effects. mathworks.com

Simulating Different Dosing Regimens: The developed PK/PD models could then be used to simulate different dosing strategies to predict their effects and identify optimal regimens for further testing. mathworks.comyoutube.com

Translating Preclinical Findings to Predict Human Outcomes: Using principles of allometry and incorporating in vitro human data (e.g., metabolism), preclinical PK/PD models can be scaled to predict human PK/PD behavior. evotec.com

Pyrinoline in Collagen Biochemistry and Bone Physiology

Pyridinoline (B42742) as a Mature Collagen Cross-Link

Pyridinoline (HP or pyridinoline) is a trivalent structure that forms mature cross-linking residues in several collagen types, including collagens I, II, III, and IX. actaorthop.org Along with deoxypyridinoline (B1589748) (LP or lysyl pyridinoline), these are the major stable cross-links found in mature collagen. sas-centre.org The formation of these cross-links is the final enzymatic step in collagen maturation and provides physical and mechanical strength to the collagen network, contributing to its integrity. arvojournals.org This process begins with the oxidative deamination of specific lysine (B10760008) and hydroxylysine residues in the non-helical ends (telopeptides) and helical regions of collagen molecules, catalyzed by lysyl oxidase, leading to the formation of reactive aldehydes. benchchem.comarvojournals.org These aldehydes then condense with hydroxylysine or lysine residues in adjacent collagen molecules to form the stable intermolecular cross-links, hydroxylysylpyridinoline and lysylpyridinoline. arvojournals.org Each triple-helical collagen unit typically contains one to two cross-links. taylorandfrancis.com In bone, pyridinoline cross-links in the N-telopeptide favor the incorporation of α2(I) over α1(I)-telopeptides. actaorthop.org

Methodologies for Detection and Quantification of Pyridinoline in Biological Tissues

Detection and quantification of pyridinoline in biological tissues and fluids are essential for assessing collagen degradation and bone turnover. High-performance liquid chromatography (HPLC) is a widely used method for measuring pyridinoline and deoxypyridinoline. researchgate.netresearchgate.netchromsystems.com This technique often involves reverse-phase ion-paired HPLC coupled with fluorescence detection, leveraging the natural fluorescence of pyridinolines. researchgate.netacs.orgtandfonline.comnih.gov Sample preparation for HPLC typically involves acid hydrolysis of tissue or urine samples to convert all cross-links into protein-free forms, followed by pre-fractionation steps like cellulose (B213188) partition chromatography. researchgate.netresearchgate.net Fluorescence detection is commonly performed with excitation at 295 nm and emission at 400 nm for both pyridinoline and deoxypyridinoline. researchgate.nettandfonline.com More sensitive quantification can be achieved using reverse-phase LC-MS. researchgate.net

Immunoassays, such as enzyme-linked immunosorbent assay (ELISA), have also been developed for the detection of pyridinoline, offering a potentially easier method that may not require extensive sample preparation for free forms of the cross-link. researchgate.netmedscape.comoup.com These assays can target either free or peptide-bound forms of pyridinoline. researchgate.net

Relationship of Pyridinoline Content to Tissue Biomechanical Properties

The presence and abundance of pyridinoline cross-links are directly related to the biomechanical properties of collagenous tissues. These cross-links provide stability and tensile strength to collagen fibrils, which is vital for the mechanical function of connective tissues like bone, cartilage, and ligaments. taylorandfrancis.com Studies have shown that pyridinoline content correlates with tensile strength and stiffness in tissues such as bovine articular cartilage and rat tendon. plos.org In some tissues, like cruciate ligaments and the patellar ligament, cross-link density appears to be a more significant determinant of tensile stiffness than collagen content itself. plos.org Increased levels of pyridinoline have been shown to correlate with improved tensile strength and elasticity in bone tissues. benchchem.com Research in mouse models suggests that quantities of mature pyridinoline cross-links are significant positive regressors of tissue strength. nih.gov While pyridinolines are associated with the stress needed to initiate yield or crack propagation, other cross-links like pyrroles may be more strongly correlated with modulus and yield strain. nih.gov

Pyridinoline and Deoxypyridinoline as Bone Turnover Markers

Pyridinoline (PYD) and deoxypyridinoline (DPD) are recognized as valuable biochemical markers of bone turnover, specifically reflecting bone resorption. researchgate.netmedscape.comracgp.org.au During bone resorption, osteoclasts break down collagen, releasing fragments containing these stable cross-links into the circulation, which are then excreted in the urine. taylorandfrancis.comoup.comracgp.org.au Their presence in urine is independent of dietary intake and the degradation of newly formed collagen. taylorandfrancis.com While pyridinoline is found in bone, cartilage, ligaments, and vessels, deoxypyridinoline is primarily found in bone and dentin, making it relatively more specific to bone. taylorandfrancis.comsas-centre.orgmedscape.com The ratio of pyridinoline to deoxypyridinoline in urine is similar to that in bone, suggesting that both are predominantly derived from bone. medscape.com Elevated levels of urinary pyridinoline and deoxypyridinoline indicate an increased rate of bone resorption and are observed in subjects with metabolic bone diseases. sas-centre.orgresearchgate.netauajournals.org These markers are particularly useful for the non-invasive assessment of bone turnover and have received increasing attention for monitoring conditions like osteoporosis. researchgate.netracgp.org.au

Impact of Pyrinoline (Pyridinoline) on Bone Remodeling Processes

Pyridinoline, as a product of mature collagen degradation during bone resorption, plays an indirect but significant role in bone remodeling processes. Bone remodeling is a continuous, dynamic process involving the coupled activities of bone resorption by osteoclasts and bone formation by osteoblasts. racgp.org.aunih.gov During remodeling, bone formation follows bone resorption. researchgate.net The release of pyridinoline and deoxypyridinoline into the circulation reflects the activity of osteoclasts in degrading the bone matrix. oup.com Monitoring the levels of these cross-links provides insight into the rate of bone resorption, a key component of the remodeling cycle. researchgate.netracgp.org.au Changes in pyridinoline levels can indicate alterations in the balance between resorption and formation. For instance, a decrease in urinary excretion of pyridinium (B92312) cross-links is observed when bone resorption is inhibited by therapies targeting osteoclast activity. sas-centre.orgrlbuht.nhs.uk Exercise has also been shown to influence pyridinoline cross-linking in bone, potentially enhancing the mechanical properties of bone and influencing remodeling. benchchem.comresearchgate.net

Future Directions and Emerging Research Opportunities for Pyrinoline

Enhanced Integration of Advanced Computational Methods in Pyrinoline Design

The integration of advanced computational methods, such as molecular modeling, simulations, and cheminformatics, holds significant potential for this compound research. These methods can be used to predict the physical and chemical properties of this compound and its derivatives, design novel analogs with desired characteristics, and understand their interactions with biological targets at a molecular level. Computational approaches, including virtual screening and structural analysis, have been successfully employed in identifying potential therapeutic compounds by predicting binding affinities to specific protein targets semanticscholar.org. Applying these techniques to this compound could aid in the rational design of derivatives with enhanced therapeutic potential or improved analytical detectability.

Exploration of Novel Biological Targets and Therapeutic Applications for this compound

While this compound is known as a biomarker for collagen degradation and bone resorption farmasimahaganesha.ac.idnih.gov, the exploration of novel biological targets and therapeutic applications represents a key area for future research. This compound's presence as a cross-link in collagen suggests potential roles beyond just a degradation product. Research into its involvement in various physiological and pathological processes could uncover new therapeutic avenues. For instance, studies investigating biomarkers for conditions like osteoarthritis have explored the association of urinary glucosyl-galactosyl-pyrinoline with pain and physical function, indicating a potential link to joint degradation nih.gov. Further research could investigate if modulating this compound levels or its formation has therapeutic implications in such conditions. The broader field of identifying novel chemical inhibitors of biological fractions also points to the potential for discovering new therapeutic applications for compounds like this compound core.ac.uk.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.